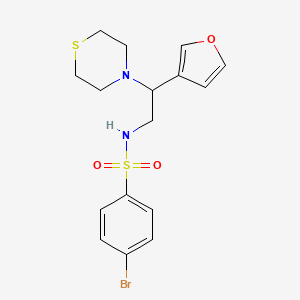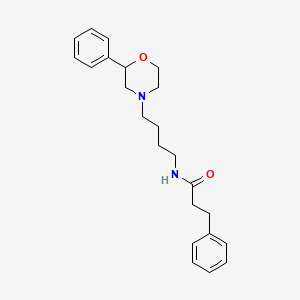![molecular formula C18H16ClN3O6 B2530796 Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate CAS No. 318517-68-9](/img/structure/B2530796.png)
Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate, is a complex organic molecule that may have various applications in chemical research. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated phenacyl bromides with carboxylic acids in the presence of a base, such as potassium or sodium carbonate, in a DMF medium at room temperature . Although the exact synthesis of this compound is not described, it is likely that a similar approach could be used, with the appropriate precursors and conditions tailored to introduce the amino, nitro, and ester functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using IR and single-crystal X-ray diffraction studies . These techniques could also be applied to this compound to determine its structure. The vibrational wavenumbers can be computed using HF and DFT methods, which would help in assigning the potential energy distribution and understanding the molecular vibrations of the compound .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the compound , they do mention the reactivity of similar compounds. For instance, polymethylbenzyl cyanides react with fuming nitric acid to undergo nitrooxylation . This suggests that the methyl groups in this compound could potentially undergo similar reactions under the right conditions, leading to further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the analysis of similar compounds. The first hyperpolarizability and infrared intensities of related molecules have been reported, which indicates that the compound may exhibit non-linear optical properties . The stability of the molecule can be analyzed using NBO analysis, which would provide insights into hyper-conjugative interactions and charge delocalization within the molecule . HOMO and LUMO analysis can be used to determine the charge transfer within the molecule, and MEP analysis can provide information on the electron density distribution .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is involved in the synthesis of Dabigatran Etexilate, a notable anticoagulant medication. The synthesis process includes multiple steps like condensation, catalytic hydrogenation, acylation, cyclization, and Pinner reaction, showcasing the compound's utility in complex organic synthesis (Chen Guohua, 2013).
- It plays a role in the synthesis of novel liquid crystalline compounds. These compounds, with specific structural features like 2,6-disubstituted naphthalene, exhibit mesomorphic behavior, highlighting the compound's relevance in the field of materials science and liquid crystal technology (B.T. Thaker et al., 2012).
Analytical and Surface Chemistry
- The compound is part of the synthesis of fluorescence derivatisation of amino acids, where it contributes to the formation of strongly fluorescent derivatives. This application is crucial in biological assays and the study of amino acids (V. Frade et al., 2007).
- It has been used in the study of corrosion inhibition on stainless steel surfaces. The compound forms part of Schiff bases that show significant inhibition efficiency, highlighting its potential in industrial applications related to corrosion prevention (S. Vikneshvaran & S. Velmathi, 2017).
Material Science and Drug Development
- The compound's derivatives are part of the synthesis of various pharmaceuticals and are involved in the study of their crystal structures. This includes the study of hydrogen bonding and molecular packing, crucial for understanding drug stability and formulation (Guang-xiang Zhong et al., 2010).
- It is involved in the doping of polyaniline with benzoic acid and its derivatives, contributing to the study of conductive polymers. This application is significant for the development of advanced materials with specific electronic properties (C. A. Amarnath & S. Palaniappan, 2005).
Eigenschaften
IUPAC Name |
methyl (3E)-2-[(3-chlorobenzoyl)amino]-3-[(4-nitrophenyl)methoxyimino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O6/c1-27-18(24)16(21-17(23)13-3-2-4-14(19)9-13)10-20-28-11-12-5-7-15(8-6-12)22(25)26/h2-10,16H,11H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOBZTIUAMFQRW-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)
![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)
![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)




![3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride](/img/structure/B2530729.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)